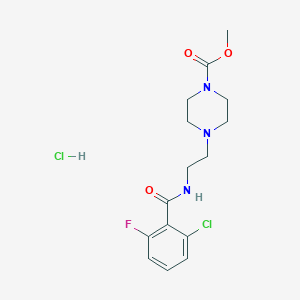

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride

Description

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound featuring a methyl carboxylate group at the 1-position of the piperazine ring, an ethyl linker with a 2-chloro-6-fluorobenzamido substituent, and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical candidates .

Properties

IUPAC Name |

methyl 4-[2-[(2-chloro-6-fluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClFN3O3.ClH/c1-23-15(22)20-9-7-19(8-10-20)6-5-18-14(21)13-11(16)3-2-4-12(13)17;/h2-4H,5-10H2,1H3,(H,18,21);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLLBGBQTQJSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(2-chloro-6-fluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride, commonly referred to as MF-101, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of MF-101, examining its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

MF-101 is characterized by its unique chemical structure, which includes a piperazine core substituted with a chloro-fluorobenzamido moiety. The compound's empirical formula is , and it has a molecular weight of 353.80 g/mol. The presence of the chloro and fluorine substituents is believed to enhance its biological activity by modulating interactions with biological targets.

MF-101 exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that MF-101 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression in these cells.

- Modulation of Immune Response : Preliminary research suggests that MF-101 may also have immunomodulatory effects, potentially enhancing the immune system's ability to target and destroy cancer cells.

Efficacy in Preclinical Studies

A series of preclinical studies have been conducted to evaluate the efficacy of MF-101:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| PC3 (Prostate Cancer) | 10.0 | Inhibition of proliferation |

These findings indicate that MF-101 possesses significant antiproliferative activity across various cancer types.

Study 1: Breast Cancer Model

In a study involving MCF-7 breast cancer cells, treatment with MF-101 resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that MF-101 effectively induces programmed cell death through intrinsic pathways.

Study 2: Lung Cancer Xenograft

In vivo studies using A549 lung cancer xenografts in mice showed that administration of MF-101 resulted in a reduction in tumor volume compared to controls. Histological analysis indicated increased apoptosis within tumor tissues, corroborating the in vitro findings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Derivatives with Phenoxy Substituents (HBK Series)

describes compounds HBK14–HBK19, which share a piperazine core linked to phenoxy groups. Key differences include:

- Substituent Patterns: HBK15 (2-chloro-6-methylphenoxy) and HBK16 (2-chloro-5-methylphenoxy) lack fluorine, unlike the target compound’s 2-chloro-6-fluoro substitution. Fluorine’s electronegativity may enhance binding affinity to targets like serotonin or dopamine receptors compared to methyl groups .

- Linker and Salt Form : HBK compounds use ethoxyethyl or propyl linkers, while the target employs an ethyl linker. Both classes form hydrochloride salts, suggesting similar solubility profiles .

Table 1: Structural Comparison with HBK Series

| Compound | Piperazine Substituent | Aromatic Substituents | Linker Type | Salt Form |

|---|---|---|---|---|

| Target Compound | Methyl carboxylate | 2-Chloro-6-fluorobenzamido | Ethyl | Hydrochloride |

| HBK15 | 2-Methoxyphenyl | 2-Chloro-6-methylphenoxy | Ethoxyethyl | Hydrochloride |

| HBK16 | 2-Methoxyphenyl | 2-Chloro-5-methylphenoxy | Propyl | Hydrochloride |

tert-Butyl Carboxylate Derivatives

highlights tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, which differs in:

- This could extend half-life but decrease solubility .

- Aromatic Moieties: The aminobenzoyl group lacks halogen substituents, reducing electron-withdrawing effects and possibly altering target selectivity .

Piperazine Derivatives with Alkylamino Groups

describes propan-2-yl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate hydrochloride. Key distinctions include:

- Substituent Bulk: The bis(2-methylpropyl)amino group introduces significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target’s benzamido group .

- Pharmacokinetics : The branched alkyl chain could slow renal clearance, whereas the target’s benzamido group may facilitate faster elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.